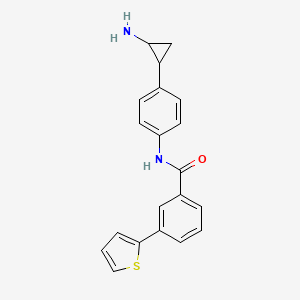
Lsd1-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lsd1-IN-16 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an epigenetic enzyme that demethylates specific lysine residues on histone proteins, playing a crucial role in gene expression regulation. Overexpression of LSD1 has been linked to various cancers, making it a significant target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-16 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to achieve high yield and purity. Detailed reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of reagents, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
Lsd1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Lsd1-IN-16 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Helps in understanding the biological functions of LSD1 in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with high LSD1 expression.
Industry: Utilized in the development of new drugs targeting epigenetic enzymes .
作用機序
Lsd1-IN-16 exerts its effects by inhibiting the demethylase activity of LSD1. It binds to the active site of LSD1, preventing it from demethylating histone proteins. This inhibition leads to the accumulation of methylated histones, altering gene expression and affecting cellular processes such as differentiation and proliferation. The molecular targets and pathways involved include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key regulators of gene expression .
類似化合物との比較
Similar Compounds
Tranylcypromine: A non-selective inhibitor of LSD1, also used as an antidepressant.
Iadademstat (ORY-1001): A selective LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Another selective LSD1 inhibitor with potential therapeutic applications
Uniqueness of Lsd1-IN-16
This compound stands out due to its high selectivity and potency against LSD1. Unlike some other inhibitors, it does not significantly affect other demethylases or unrelated enzymes, making it a valuable tool for studying LSD1-specific pathways and developing targeted therapies .
特性
分子式 |
C20H18N2OS |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C20H18N2OS/c21-18-12-17(18)13-6-8-16(9-7-13)22-20(23)15-4-1-3-14(11-15)19-5-2-10-24-19/h1-11,17-18H,12,21H2,(H,22,23) |
InChIキー |
ZSVGAQYLNBWEPX-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
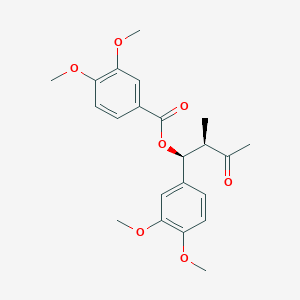

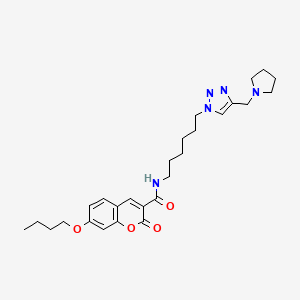
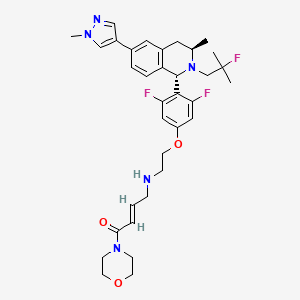
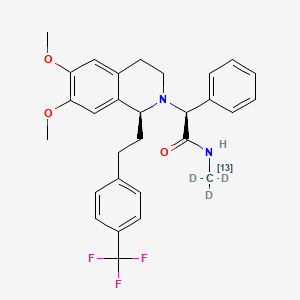
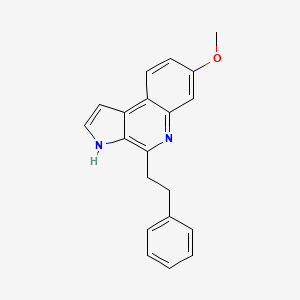
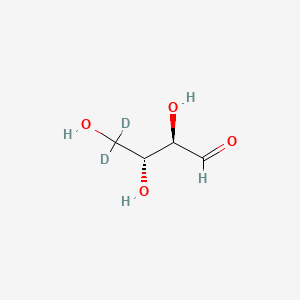

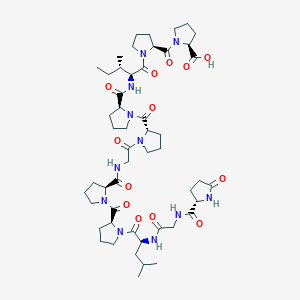
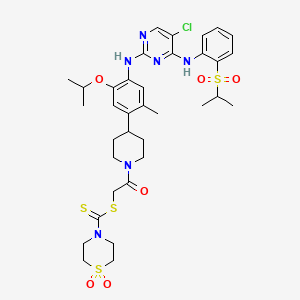
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

